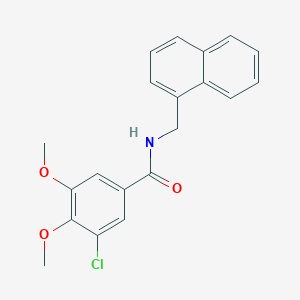
3-chloro-4,5-dimethoxy-N-(1-naphthalenylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4,5-dimethoxy-N-(1-naphthalenylmethyl)benzamide is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
MCH-R1 Antagonists for Obesity Treatment
- Kim et al. (2006) identified a substituted 4-aminopiperidine, specifically 3,5-Dimethoxy-N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)benzamide, as a potent MCH antagonist with high binding affinity to the MCH receptor, showing potential for obesity treatment (Kim et al., 2006).
Crystallography and Chemical Structure Analysis
- Lindeman et al. (1995) studied the crystal structure of Benz[4,5]isoquino[1,2-b]quinazoline-7,9-dione, a compound related to 3-chloro-4,5-dimethoxy-N-(1-naphthalenylmethyl)benzamide, providing insights into its steric structure and bonding properties (Lindeman et al., 1995).
Anti-Tubercular Applications
- Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showing significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis (Nimbalkar et al., 2018).
Chemical Synthesis and Applications
- Barluenga et al. (1989) explored the synthesis of N-lithio derivatives of benzamide, including N-lithio-N-(3-lithiopropyl)-benzamide, indicating its potential use in synthetic chemistry for creating functionalized benzamides (Barluenga et al., 1989).
Potential Antipsychotic Agents
- Högberg et al. (1990) synthesized compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showing promising results as potential antipsychotic agents with a focus on dopamine D-2 mediated responses (Högberg et al., 1990).
Synthesis and Anticancer Evaluation
- Ravichandiran et al. (2019) and Salahuddin et al. (2014) worked on the synthesis and evaluation of naphthoquinone derivatives, including those related to benzamide structures, for their anticancer properties, demonstrating the potential of these compounds in cancer treatment (Ravichandiran et al., 2019); (Salahuddin et al., 2014).
Antiarrhythmic Agents
- Banitt et al. (1975) researched benzamides and naphthamides with trifluoroethoxy ring substituents, showing significant antiarrhythmic activity in mice, suggesting the potential of related compounds in treating arrhythmias (Banitt et al., 1975).
Antioxidant and Antibacterial Activities
- Yakan et al. (2020) synthesized new benzamide compounds, including 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, and evaluated their antioxidant and antibacterial activities, showing their potential in these areas (Yakan et al., 2020).
Eigenschaften
Molekularformel |
C20H18ClNO3 |
|---|---|
Molekulargewicht |
355.8g/mol |
IUPAC-Name |
3-chloro-4,5-dimethoxy-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO3/c1-24-18-11-15(10-17(21)19(18)25-2)20(23)22-12-14-8-5-7-13-6-3-4-9-16(13)14/h3-11H,12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
YZQPPMTUBHYEBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC3=CC=CC=C32)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC3=CC=CC=C32)Cl)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B427091.png)
![2-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B427092.png)
![Dimethyl 2-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)terephthalate](/img/structure/B427094.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B427097.png)
![Methyl 2-methyl-3-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B427099.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427100.png)
![N-(4-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427103.png)
![2-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B427104.png)

![N-(4-butylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B427109.png)
![2-{[5-(3,4-Dimethoxy-phenyl)-2-methyl-furan-3-carbonyl]-amino}-3-methyl-butyric acid](/img/structure/B427110.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427111.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B427112.png)